11-A-Hydroxy canrenone methyl ester

Catalog No.
S709466
CAS No.
192704-56-6
M.F
C24H32O6
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-A-Hydroxy canrenone methyl ester

CAS Number

192704-56-6

Product Name

11-A-Hydroxy canrenone methyl ester

IUPAC Name

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1

InChI Key

ZYDNRZOTRVTMRC-IIYDDONESA-N

SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC

Synonyms

(7α,11α,17α)-11,17-Dihydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone Methyl Ester; 11α,17β-Dihydroxypregn-4-en-3-one 7α,21-dicarboxylic Acid γ-Lactone Methyl Ester; 11α-Hydroxymexrenone;

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC

11-A-Hydroxy canrenone methyl ester (11α-Hydroxy Mexrenone) finds primary application in the chemobiological synthesis of Eplerenone, a medication used to treat heart failure and high blood pressure. It serves as an intermediate in the synthetic pathway, meaning it undergoes further chemical transformations to yield the final drug [].

While research directly employing 11-A-Hydroxy Canrenone Methyl Ester beyond its role in Eplerenone synthesis appears limited, its structural similarity to other bioactive molecules has sparked interest in its potential for further exploration.

Here are some potential areas of scientific investigation:

  • Understanding the mechanism of action of Eplerenone: Studying the role of 11-A-Hydroxy Canrenone Methyl Ester in the Eplerenone synthesis pathway could provide insights into the mechanisms by which Eplerenone exerts its therapeutic effects.
  • Developing analogues with improved properties: Researchers might explore modifications to the chemical structure of 11-A-Hydroxy Canrenone Methyl Ester to create new compounds with enhanced potency, selectivity, or other desirable pharmacological properties.
  • Investigating potential biological activities: Given its structural similarities to other known bioactive molecules, 11-A-Hydroxy Canrenone Methyl Ester could be explored for potential therapeutic applications beyond its role in Eplerenone synthesis. However, it is crucial to note that these are hypothetical applications, and further research is needed to determine the safety and efficacy of 11-A-Hydroxy Canrenone Methyl Ester for any therapeutic use.

11-A-Hydroxy canrenone methyl ester is a synthetic compound with the molecular formula C24H32O6 and a molecular weight of approximately 416.514 g/mol. This compound is recognized as an intermediate in the synthesis of Eplerenone, a medication primarily used for managing essential hypertension and heart failure following myocardial infarction. Structurally, it is characterized by a steroid backbone with specific hydroxyl and ester functional groups that contribute to its biological activity and therapeutic potential .

The chemical reactivity of 11-A-Hydroxy canrenone methyl ester is largely influenced by its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in modifying the compound for various applications.
  • Reduction: The ketone functionalities may undergo reduction, potentially altering its pharmacological properties.
  • Hydrolysis: In the presence of water, the ester bond can be hydrolyzed back to the corresponding acid and alcohol.

These reactions are essential for synthesizing derivatives that may exhibit enhanced efficacy or reduced side effects in therapeutic applications .

11-A-Hydroxy canrenone methyl ester exhibits significant biological activity, primarily as an aldosterone receptor antagonist. This mechanism is crucial for regulating blood pressure and fluid balance. Its role as an intermediate in the synthesis of Eplerenone highlights its importance in cardiovascular pharmacotherapy. Additionally, studies have indicated that it may possess diuretic properties, contributing to its potential use in treating conditions associated with fluid retention .

The synthesis of 11-A-Hydroxy canrenone methyl ester typically involves multiple steps:

  • Starting Material: The synthesis begins with canrenone, a steroid compound.
  • Hydroxylation: A hydroxylation reaction introduces the 11-A-hydroxyl group.
  • Methyl Ester Formation: The hydroxyl group is then converted to a methyl ester through reaction with methanol in the presence of an acid catalyst.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The primary application of 11-A-Hydroxy canrenone methyl ester is as an intermediate in the production of Eplerenone, which is utilized for:

  • Treating Essential Hypertension: It helps in lowering blood pressure by antagonizing aldosterone.
  • Managing Heart Failure: It reduces the risk of mortality and morbidity associated with heart failure after myocardial infarction.

Furthermore, ongoing research may explore additional therapeutic uses based on its biological activity .

Interaction studies involving 11-A-Hydroxy canrenone methyl ester focus on its pharmacokinetics and pharmacodynamics when used alongside other medications. Notably, its interactions with diuretics and other antihypertensive agents are of particular interest due to their combined effects on blood pressure regulation. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects .

Several compounds share structural or functional similarities with 11-A-Hydroxy canrenone methyl ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
CanrenoneSteroidDiureticPrecursor to 11-A-Hydroxy canrenone methyl ester
EplerenoneSteroidAntihypertensiveSelective aldosterone receptor antagonist
SpironolactoneSteroidDiureticNon-selective aldosterone antagonist
MifepristoneSteroidAntiprogestationalDifferent mechanism (progesterone receptor antagonist)

11-A-Hydroxy canrenone methyl ester stands out due to its specific role as an intermediate in synthesizing Eplerenone while also retaining distinct biological activities that may be leveraged in future therapeutic applications .

XLogP3

1

Other CAS

192704-56-6

Wikipedia

11-A-Hydroxy canrenone methyl ester

Dates

Modify: 2023-08-15

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